molecular formula C12H8O2S B15052295 2-(Thiophen-3-yl)-1-benzofuran-5-ol

2-(Thiophen-3-yl)-1-benzofuran-5-ol

Cat. No.: B15052295
M. Wt: 216.26 g/mol
InChI Key: SFTZWSQMPAFCAA-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-1-benzofuran-5-ol is a heterocyclic compound that combines the structural features of both thiophene and benzofuran Thiophene is a five-membered ring containing sulfur, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)-1-benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with benzofuran derivatives under specific reaction conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)-1-benzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into thiol derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or benzofuran rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene or benzofuran derivatives.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)-1-benzofuran-5-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Properties

Molecular Formula

C12H8O2S

Molecular Weight

216.26 g/mol

IUPAC Name

2-thiophen-3-yl-1-benzofuran-5-ol

InChI

InChI=1S/C12H8O2S/c13-10-1-2-11-9(5-10)6-12(14-11)8-3-4-15-7-8/h1-7,13H

InChI Key

SFTZWSQMPAFCAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)C3=CSC=C3

Origin of Product

United States

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